4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Description
Properties
IUPAC Name |
4-amino-3-N-ethyl-5-N-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-17-14(20)12-11(16)13(23-19-12)15(21)18-8-9-6-4-5-7-10(9)22-2/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGSNMDTCYHBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Introduction of the Amino Group : Nucleophilic substitution reactions are commonly used to introduce the amino group.
- Attachment of the Methoxyphenyl Group : This step may utilize Friedel-Crafts alkylation to attach the methoxyphenyl moiety to the thiazole ring.
- Final Coupling : The last step involves coupling with ethylamine to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of thiazoles exhibit significant antimicrobial activity. The compound's structure allows it to interact with various bacterial and fungal targets. For instance:
- Antibacterial Activity : Compounds similar to 4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Activity : Significant antifungal effects have been observed against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 32–42 μg/mL .
Anticancer Potential
The thiazole scaffold is recognized for its anticancer properties. Studies have demonstrated that derivatives can inhibit specific cancer cell lines:
- Mechanism of Action : The compound may interfere with cellular pathways involved in proliferation and survival, potentially acting as a competitive inhibitor for enzymes crucial in cancer metabolism .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, inhibiting their function. This interaction is critical for its antimicrobial and anticancer activities.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with disease progression .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Dicarboxamide Family
4-amino-N3-benzyl-N5-methyl-1,2-thiazole-3,5-dicarboxamide (CAS: 2310154-17-5)
- Substituents :
- N3: Benzyl group
- N5: Methyl group
- The methyl group at N5 reduces steric hindrance, which may improve binding to flat receptor pockets compared to the bulky 2-methoxyphenylmethyl substituent.
- Research Implications : Preliminary studies on similar thiazole dicarboxamides highlight the role of N3/N5 substituents in modulating selectivity for kinase targets .
4-Alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides
- Core Structure : Pyridine ring with thioxo and carboxamide groups.
- Substituents : Alkyl groups at position 4 and aryl groups at N3/N3.
- Key Differences: The pyridine core replaces the thiazole ring, altering electronic properties and hydrogen-bonding capacity.
- Synthetic Methods : Microwave-assisted synthesis (used for related pyrido-thiazepines) improves yield and purity compared to traditional methods for thiazole derivatives .
Phenethylamine Derivatives with Shared Substituents
25I-NBOMe, 25B-NBOMe, and 25C-NBOMe
- Core Structure : Phenethylamine backbone with halogenated aryl groups and N-[(2-methoxyphenyl)methyl] substitution.
- Key Differences: Unlike the thiazole dicarboxamide, NBOMes are potent serotonin 5-HT2A receptor agonists, linked to hallucinogenic effects and high toxicity. The 2-methoxyphenylmethyl group in NBOMes enhances receptor affinity but also correlates with severe adverse effects (e.g., seizures, hyperthermia) .
- Pharmacological Contrast : The target compound’s thiazole-carboxamide scaffold likely reduces direct receptor agonism, shifting its mechanism toward enzyme inhibition or allosteric modulation.
Pyridine and Isoquinoline Derivatives
3-Oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic Acid Derivatives
- Core Structure: Hexahydroisoquinoline with oxo/thioxo and carboxylic acid groups.
- Carboxylic acid substituents enhance water solubility but limit membrane permeability compared to carboxamides.
- Therapeutic Relevance : Such compounds are explored for anticancer activity, suggesting divergent applications from the thiazole dicarboxamide class .
Data Tables: Structural and Functional Comparison
Table 1. Substituent Effects on Physicochemical Properties
| Compound | N3 Substituent | N5 Substituent | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Ethyl | 2-Methoxyphenylmethyl | 2.1 | 0.45 |
| 4-amino-N3-benzyl-N5-methyl | Benzyl | Methyl | 3.4 | 0.12 |
| 25I-NBOMe | - | 2-Methoxyphenylmethyl | 3.8 | <0.01 |
*Predicted using fragment-based methods.
Research Findings and Implications
- Substituent Flexibility : The 2-methoxyphenylmethyl group in the target compound balances lipophilicity and steric effects, a strategy shared with NBOMes but applied here to reduce receptor agonism .
- Synthetic Accessibility : Thiazole dicarboxamides are synthesized via modular routes, allowing rapid substituent variation compared to NBOMes, which require hazardous reagents .
- Safety Profile : The absence of a phenethylamine backbone in the target compound likely mitigates the neurotoxicity observed in NBOMes, making it a safer candidate for therapeutic development .
Q & A
Q. What are the established synthetic routes for 4-amino-N3-ethyl-N5-[(2-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones.
- Carboxamide functionalization using coupling agents (e.g., EDC/HOBt) for amine and carboxylic acid intermediates.
- Methoxybenzyl group introduction via nucleophilic substitution or reductive amination . Optimization strategies include:
- Temperature control (e.g., reflux vs. room temperature) to balance reactivity and side reactions.
- Solvent selection (e.g., DMF for polar intermediates, acetonitrile for fast reactions) .
- Purification via column chromatography or recrystallization to improve purity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and carboxamide linkages .
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
- X-ray Diffraction (XRD) : To resolve stereochemical ambiguities in crystalline forms .
- Infrared Spectroscopy (IR) : Confirmation of amide C=O and N-H stretches .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings often focus on:
- Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria).
- Cytotoxicity studies (e.g., IC₅₀ values in cancer cell lines like MCF-7 or HeLa).
- Enzyme inhibition (e.g., kinase or protease targets linked to the thiazole moiety) . Assays are typically conducted in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How do electronic effects of the methoxyphenyl and ethyl groups influence regioselectivity in derivatization reactions?
- The methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the benzyl position for electrophilic substitutions (e.g., nitration) .
- The ethyl group on N3 sterically hinders reactions at the adjacent carboxamide, directing modifications toward the N5 position. Computational studies (DFT) can predict charge distribution and reactive sites .
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to simulate ligand-receptor interactions.
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data .
Q. How can researchers resolve contradictions in activity data across different experimental models?
- Meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols).
- Dose-response refinement : Test broader concentration ranges to identify off-target effects.
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and broth microdilution methods .
Q. What methodologies elucidate structure-activity relationships (SAR) for the thiazole dicarboxamide scaffold?
- Analog synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens).
- Pharmacophore mapping : Identify essential moieties (e.g., thiazole core, carboxamide hydrogen-bond donors).
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
Q. Why might in vitro activity fail to translate to in vivo efficacy, and how can this be addressed?
- Pharmacokinetic barriers : Poor solubility or metabolic instability. Mitigate via:
- Prodrug strategies (e.g., esterification of carboxamides).
- Nanoparticle encapsulation to enhance bioavailability.
- Off-target effects : Use transgenic animal models or siRNA knockdowns to isolate target pathways .
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., catalyst loading vs. reaction time).
- Central Composite Design : Balance cost and yield for industrial translation .
Q. What mechanistic insights explain the regioselectivity observed in alkylation reactions of this compound?
- Hard/Soft Acid-Base (HSAB) theory : The thiazole sulfur acts as a soft nucleophile, favoring alkylation at S over N in polar aprotic solvents.
- Steric effects : Bulky groups on N3/N5 disfavor certain transition states.
- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., S-alkylation), while prolonged heating shifts equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
